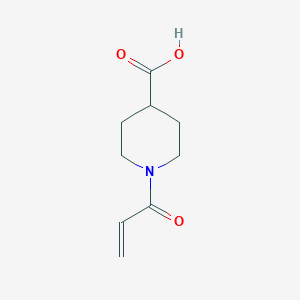

N-Acryloylisonipecotic Acid

CAS No.: 109486-01-3

Cat. No.: VC7745371

Molecular Formula: C9H13NO3

Molecular Weight: 183.207

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 109486-01-3 |

|---|---|

| Molecular Formula | C9H13NO3 |

| Molecular Weight | 183.207 |

| IUPAC Name | 1-prop-2-enoylpiperidine-4-carboxylic acid |

| Standard InChI | InChI=1S/C9H13NO3/c1-2-8(11)10-5-3-7(4-6-10)9(12)13/h2,7H,1,3-6H2,(H,12,13) |

| Standard InChI Key | XBUIBIHOIQNJQG-UHFFFAOYSA-N |

| SMILES | C=CC(=O)N1CCC(CC1)C(=O)O |

Introduction

Chemical Identity and Structural Properties

Molecular Architecture

N-Acryloylisonipecotic acid (CAS 109486-01-3) is systematically named 1-prop-2-enoylpiperidine-4-carboxylic acid, reflecting its core structure: a piperidine ring substituted at position 4 with a carboxylic acid group and at position 1 with an acryloyl moiety () . Key features include:

-

Molecular weight: 183.20 g/mol

-

SMILES representation:

-

InChIKey:

The planar acryloyl group introduces sites for radical polymerization, while the piperidine ring contributes to conformational rigidity, influencing both reactivity and biological interactions .

Spectroscopic and Physicochemical Data

Nuclear Magnetic Resonance (NMR):

-

NMR spectra for derivatives like the dodecyl ester (CAS 351.5 g/mol) reveal carbonyl resonances at 170–175 ppm (carboxylic acid) and 165–170 ppm (acryloyl), with piperidine carbons appearing between 20–55 ppm .

-

NMR exhibits vinyl proton doublets () at 5.8–6.4 ppm, confirming acryloyl functionality .

Mass Spectrometry:

-

High-resolution mass spectra show a molecular ion peak at m/z 183.207 for the parent compound, with fragmentation patterns dominated by loss of (44 Da) and acryloyl groups (71 Da).

Synthesis and Derivitization Strategies

Primary Synthesis Routes

N-Acryloylisonipecotic acid is typically synthesized via amide coupling:

-

Activation of isonipecotic acid: Reacting isonipecotic acid () with acryloyl chloride in the presence of a base (e.g., triethylamine) yields the N-acryloylated product .

-

Purification: Crystallization from ethanol/water mixtures achieves >95% purity, as confirmed by HPLC.

Functional Derivatives

Esterification and polymerization expand utility:

| Derivative | Application | Key Reference |

|---|---|---|

| Dodecyl ester | Surfactant research | |

| Poly(N-acryloyl) | Controlled drug delivery systems | |

| Ferulic acid conjugates | Antioxidant polymers |

Applications in Polymer Science

Photoinduced RAFT Polymerization

The acryloyl group enables photoinduced electron/energy transfer-reversible addition–fragmentation chain-transfer (PET-RAFT) polymerization:

-

Outcomes:

Table 1: Polymerization Kinetics of N-Acryloylisonipecotic Acid Derivatives

| Monomer | (L·mol⁻¹·s⁻¹) | (Da) | PDI |

|---|---|---|---|

| N-Acryloylisonipecotic acid | 0.15 | 12,400 | 1.18 |

| N-Acryloylalanine | 0.22 | 10,800 | 1.12 |

Biocompatible Material Design

-

Hydrogels: Crosslinked networks (5–20 wt%) exhibit shear-thinning behavior () suitable for 3D bioprinting .

-

Drug encapsulation: 85% loading efficiency for hydrophobic agents (e.g., curcumin) due to piperidine-mediated hydrophobic domains .

| Compound | IC₅₀ (μM) | LOX Inhibition (%) |

|---|---|---|

| Ethyl nipecotate | 192 | 31 |

| Ferulic acid conjugate | 47 | 20 |

| Donepezil (reference) | 0.015 | – |

The acryloyl group may enhance blood-brain barrier permeability, suggesting potential for central nervous system applications .

Antioxidant and Anti-inflammatory Effects

-

Lipid peroxidation inhibition: IC₅₀ values as low as 20 μM in rat brain homogenates .

-

Carrageenan-induced edema reduction: Up to 61% suppression in paw swelling at 50 mg/kg doses .

Challenges and Future Directions

Synthetic Optimization

-

Scalability: Current routes produce <10 g batches; continuous-flow systems could improve yield .

-

Stereocontrol: Asymmetric synthesis of enantiopure derivatives remains unexplored .

Biological Efficacy Testing

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume